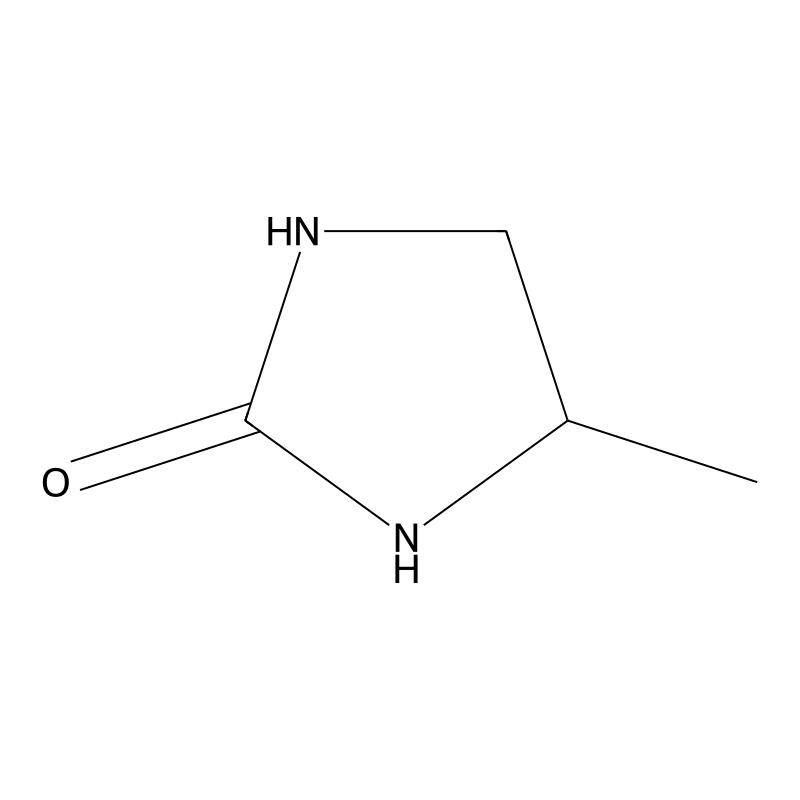

4-Methylimidazolidin-2-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-Methylimidazolidin-2-one (CAS 6531-31-3), also known as propyleneurea, is a five-membered cyclic urea distinguished by a methyl group at the 4-position. This structural feature introduces a chiral center, fundamentally differentiating it from its achiral parent compound, imidazolidin-2-one (ethylene urea). While sharing the general characteristics of cyclic ureas, such as use as a polar solvent and chemical intermediate, its primary procurement driver is its utility as a chiral building block in asymmetric synthesis, particularly for N-heterocyclic carbene (NHC) ligands and other specialized reagents where stereochemistry is critical.

References

- [1] PubChem Compound Summary for CID 8453, 2-Imidazolidinone. National Center for Biotechnology Information.

- [8] 4-Methyl-2-imidazolidinone, CAS 6531-31-3. Alfa Chemistry.

- [10] The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Molecules. 2020;25(24):5938.

- [16] Chiral N-Heterocyclic Carbenes. Organic Chemistry Portal.

- [32] Feng, C., et al. 2-Imidazolidinones as Chiral Auxiliaries in Asymmetric Synthesis. ChemInform, 2012.

Direct substitution of 4-Methylimidazolidin-2-one with the more common and achiral imidazolidin-2-one (ethylene urea) will lead to process failure in stereospecific applications. The C4-methyl group introduces a chiral center, which is the primary reason for its selection as a precursor for chiral ligands, auxiliaries, and catalysts. Using the achiral analog would result in a racemic or achiral final product, defeating the objective of asymmetric synthesis. Furthermore, the methyl group measurably alters physical properties like boiling point, which can impact process conditions, purification, and handling protocols compared to the unsubstituted parent compound.

References

- [10] The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Molecules. 2020;25(24):5938.

- [32] Feng, C., et al. 2-Imidazolidinones as Chiral Auxiliaries in Asymmetric Synthesis. ChemInform, 2012.

Essential Chiral Precursor for Asymmetric Catalysis

The defining procurement-relevant feature of 4-Methylimidazolidin-2-one is the presence of a chiral center at the C4 position, which is absent in its parent compound, imidazolidin-2-one. This makes it an essential starting material for the synthesis of chiral N-heterocyclic carbene (NHC) ligands and other chiral auxiliaries used in asymmetric catalysis. While imidazolidin-2-one is a useful achiral building block, it cannot be substituted for 4-Methylimidazolidin-2-one in synthetic routes where the final product's stereochemistry is critical for its function, such as in enantioselective catalysis.

| Evidence Dimension | Chirality |

| Target Compound Data | Chiral (contains a stereocenter at C4) |

| Comparator Or Baseline | Imidazolidin-2-one: Achiral |

| Quantified Difference | Qualitative but absolute: Presence vs. Absence of a stereocenter |

| Conditions | Molecular structure |

This structural difference is the primary reason for selecting this compound; it enables the creation of stereospecific catalysts and products where the achiral alternative would fail.

Distinct Thermal Properties Impacting Processability and Handling

4-Methylimidazolidin-2-one exhibits a significantly different boiling point compared to its common achiral analog, imidazolidin-2-one. The boiling point of 4-Methylimidazolidin-2-one is reported as 314.5°C, whereas imidazolidin-2-one has a higher boiling point, estimated at 358.7°C. This substantial difference in volatility is a critical parameter for process design, affecting reaction temperature control, solvent removal, and purification methods like distillation. The lower boiling point may offer advantages in processes where removal under milder conditions is necessary, reducing thermal stress on other components.

| Evidence Dimension | Boiling Point (°C at 760 mmHg) |

| Target Compound Data | 314.5°C |

| Comparator Or Baseline | Imidazolidin-2-one: ~358.7°C (est.) |

| Quantified Difference | ~44.2°C lower boiling point |

| Conditions | Standard atmospheric pressure (760 mmHg) |

This difference dictates the thermal conditions required for synthesis and purification, making one compound more suitable than the other depending on the process constraints and thermal sensitivity of the materials involved.

Potential for Tuned Performance as an Electrolyte Additive

Cyclic ureas are recognized as effective additives for improving the performance and stability of electrolytes in lithium-ion batteries by forming a stable solid electrolyte interphase (SEI). While direct head-to-head comparisons are limited, studies on analogs like 1,3-dimethyl-2-imidazolidinone (DMI) demonstrate that N-alkylation significantly alters reduction potential and SEI-forming properties compared to ethylene carbonate. The C4-alkylation in 4-Methylimidazolidin-2-one provides a different steric and electronic profile than N-alkylation (DMI) or the unsubstituted ring (ethylene urea), suggesting its use for targeted modification of SEI properties where standard additives are suboptimal.

| Evidence Dimension | Structural Impact on Electrolyte Performance |

| Target Compound Data | C4-methyl substitution offers a unique steric and electronic profile for SEI modification. |

| Comparator Or Baseline | Imidazolidin-2-one (unsubstituted) and 1,3-Dimethyl-2-imidazolidinone (N-substituted) provide different SEI formation characteristics. |

| Quantified Difference | Not directly quantified, but structural difference implies distinct electrochemical behavior. |

| Conditions | Lithium-ion battery electrolyte formulation |

For researchers developing next-generation electrolytes, this compound offers a distinct structural alternative to more common cyclic ureas for fine-tuning the SEI layer's chemical and physical properties.

Precursor for Chiral N-Heterocyclic Carbene (NHC) Ligands

The compound's intrinsic chirality makes it a preferred starting material for multi-step syntheses of chiral NHC ligands. These ligands are subsequently used to create metal complexes for asymmetric catalysis, where high enantioselectivity is required for producing pharmaceuticals and fine chemicals.

Development of Chiral Auxiliaries and Reagents

Beyond NHCs, 4-Methylimidazolidin-2-one serves as a versatile building block for a range of chiral auxiliaries. These auxiliaries are employed to control stereochemistry in reactions like asymmetric alkylations and aldol additions, making it a valuable tool for synthetic organic chemists focused on stereocontrolled synthesis.

Process Chemistry Requiring Controlled Volatility

In applications where it might be used as a high-boiling chiral solvent or a reactant, its lower boiling point compared to imidazolidin-2-one is a key selection factor. This allows for easier removal during workup under conditions that might be too harsh for thermally sensitive products or reagents.

References

- [8] 4-Methyl-2-imidazolidinone, CAS 6531-31-3. Alfa Chemistry.

- [16] Chiral N-Heterocyclic Carbenes. Organic Chemistry Portal.

- [22] Gstöttmayr, D., et al. Chiral N-heterocyclic Carbene Gold Complexes: Synthesis and Applications in Catalysis. Molecules, 2019, 24(21), 3862.

- [32] Feng, C., et al. 2-Imidazolidinones as Chiral Auxiliaries in Asymmetric Synthesis. ChemInform, 2012.